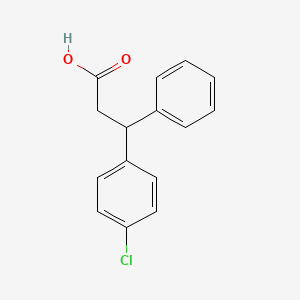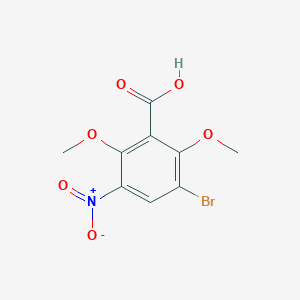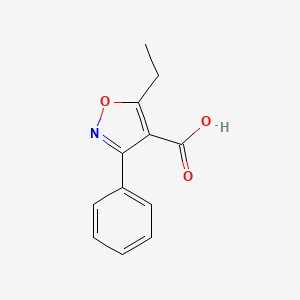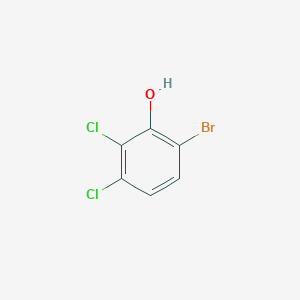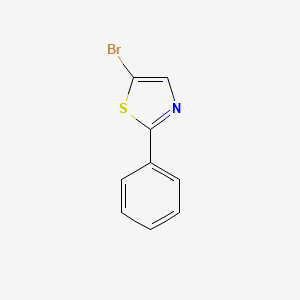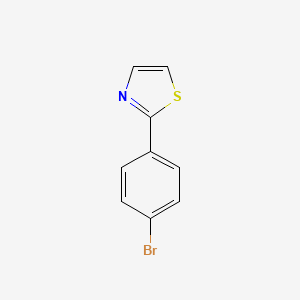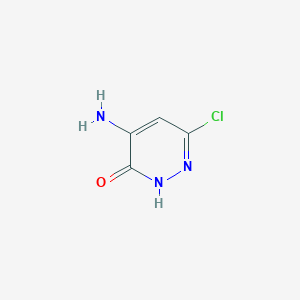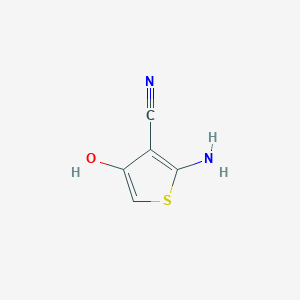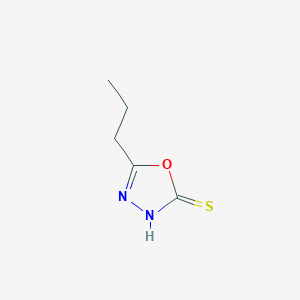
5-Propyl-1,3,4-oxadiazole-2-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Propyl-1,3,4-oxadiazole-2-thiol is a derivative of the 1,3,4-oxadiazole family, which is known for its diverse biological activities and potential applications in various fields of chemistry and pharmacology. The oxadiazole ring is a five-membered heterocycle containing two nitrogen atoms and one oxygen atom, which can be further substituted to enhance its properties and biological activities.
Synthesis Analysis
The synthesis of 5-Propyl-1,3,4-oxadiazole-2-thiol derivatives typically involves the conversion of carboxylic acids into corresponding esters, followed by hydrazide formation and subsequent cyclization to form the oxadiazole ring. For instance, the synthesis of 5-phenyl-1,3,4-oxadiazole-2-thiol derivatives has been achieved by converting benzoic acids into esters and hydrazides . Similarly, the synthesis of various S-substituted derivatives of 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-thiol has been reported, starting from 3-nitrobenzoic acid . These methods often involve the use of DMF and sodium hydride as reagents.
Molecular Structure Analysis
The molecular structure of 5-Propyl-1,3,4-oxadiazole-2-thiol derivatives has been confirmed through various spectroscopic techniques such as IR, 1H-NMR, and mass spectrometry. Single-crystal X-ray diffraction analysis has unambiguously confirmed the structures of some derivatives . Computational studies, including density functional theory (DFT) calculations, have been performed to compare X-ray geometric parameters and to analyze molecular electrostatic potential (MEP) and frontier molecular orbitals (FMOs) .
Chemical Reactions Analysis
The reactivity of 5-Propyl-1,3,4-oxadiazole-2-thiol derivatives is influenced by the presence of the oxadiazole ring and the thiol group. These compounds can participate in nucleophilic substitution reactions, as demonstrated by the synthesis of bis((5-aryl-1,3,4-oxadiazol-2-yl)thio)alkanes through the reaction of dihaloalkanes with 1,3,4-oxadiazole-2-thiols . Additionally, the thiol group can be utilized for further chemical modifications, expanding the chemical diversity of these compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-Propyl-1,3,4-oxadiazole-2-thiol derivatives are characterized by their stability and reactivity. The thermal analytical data of one such compound indicated complete decomposition at a temperature of 506 degrees Celsius . The MEP analysis suggests that these compounds are nucleophilic in nature, which is consistent with their ability to undergo nucleophilic substitution reactions .
Biological Activities Analysis
5-Propyl-1,3,4-oxadiazole-2-thiol and its derivatives exhibit a range of biological activities, including antimicrobial, antioxidant, and enzyme inhibition properties. They have been screened for antimicrobial activity against various bacterial and fungal strains, showing promising results . Some derivatives have also been found to inhibit trans-cinnamate 4-hydroxylase, an enzyme involved in plant metabolism . Additionally, these compounds have been evaluated for their potential as enzyme inhibitors, such as butyrylcholinesterase (BChE), which is relevant in the context of neurodegenerative diseases .
Applications De Recherche Scientifique
Corrosion Inhibition
5-Propyl-1,3,4-oxadiazole-2-thiol derivatives exhibit significant corrosion inhibition properties. Studies on benzimidazole bearing 1,3,4-oxadiazoles, such as 5-((2-propyl-1H-benzo[d]imidazol-1-yl) methyl)-1, 3, 4-oxadiazole-2-thiol (PBIMOT), have shown their effectiveness in protecting mild steel against corrosion in acidic environments. The inhibitors form a protective layer on the metal surface, reducing corrosion rate substantially (Ammal, Prajila, & Joseph, 2018).
Antimicrobial and Antioxidant Agents
Derivatives of 5-Propyl-1,3,4-oxadiazole-2-thiol have shown potent antimicrobial and antioxidant properties. These derivatives can be synthesized using environmentally friendly methods and have demonstrated significant inhibitory activities against various microbes. Their antioxidant properties are comparable to standard controls like ascorbic acid and α-tocopherol (Yarmohammadi, Beyzaei, Aryan, & Moradi, 2020).
Potential in Pharmaceutical Development
5-Propyl-1,3,4-oxadiazole-2-thiol and its derivatives have been investigated for their potential in pharmaceutical applications. These compounds exhibit varied pharmacological activities and are considered for applications in treating conditions like cancer, Parkinson's disease, inflammatory conditions, and diabetes (Gul et al., 2017).
Anti-inflammatory and Anti-thrombotic Activities
Some derivatives of 5-Propyl-1,3,4-oxadiazole-2-thiol have been studied for their anti-inflammatory and anti-thrombotic activities in rat models. These compounds have shown promising results in reducing inflammation and prolonging clotting time, indicating their potential in the development of anti-inflammatory drugs (Basra et al., 2019).
Spectral and Biological Investigations
The spectral characteristics and biological activities of 5-Propyl-1,3,4-oxadiazole-2-thiol derivatives have been extensively studied. These studies include the analysis of antimicrobial activities against various bacteria and fungi, providing insights into the potential medical applications of these compounds (R. et al., 2017).
Orientations Futures
The development of novel 1,3,4-oxadiazole-based drugs is a promising area of research, with structural modifications being important to ensure high cytotoxicity towards malignant cells . Future research could focus on the synthesis of new 1,3,4-oxadiazole derivatives and the investigation of their chemical properties and biological behavior .
Propriétés
IUPAC Name |
5-propyl-3H-1,3,4-oxadiazole-2-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2OS/c1-2-3-4-6-7-5(9)8-4/h2-3H2,1H3,(H,7,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEBLNEZCHGZGNM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NNC(=S)O1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40545364 |
Source


|
| Record name | 5-Propyl-1,3,4-oxadiazole-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40545364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Propyl-1,3,4-oxadiazole-2-thiol | |
CAS RN |
31130-16-2 |
Source


|
| Record name | 5-Propyl-1,3,4-oxadiazole-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40545364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

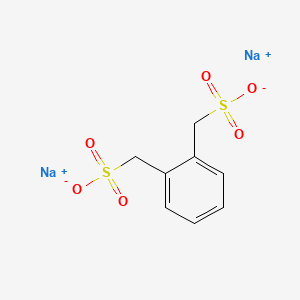
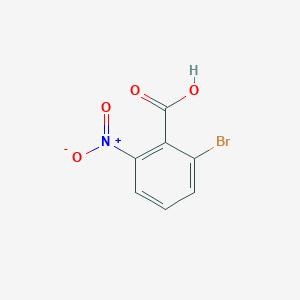
![2-Bromo-1-[4-(4-chlorophenyl)phenyl]ethanone](/img/structure/B1282821.png)
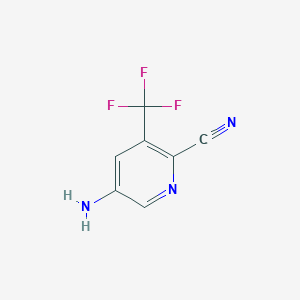
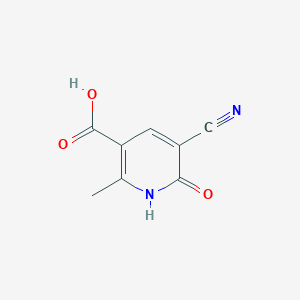
![Benzo[b]thiophen-6-ylmethanol](/img/structure/B1282835.png)
